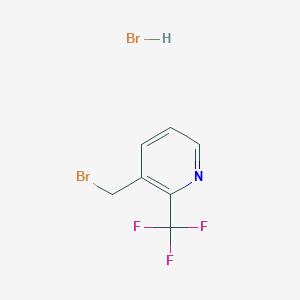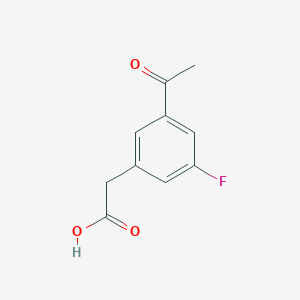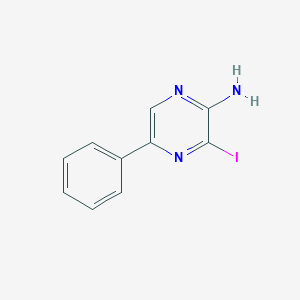
3-Iodo-5-phenylpyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-5-phenylpyrazin-2-amine: is a heterocyclic organic compound with the molecular formula C10H8IN3 It is characterized by the presence of an iodine atom at the third position, a phenyl group at the fifth position, and an amine group at the second position of the pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-phenylpyrazin-2-amine typically involves the iodination of 5-phenylpyrazin-2-amine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the pyrazine ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar iodination reactions but are scaled up to accommodate larger quantities. The choice of solvents, reaction temperatures, and purification techniques are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Iodo-5-phenylpyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.
Coupling Reactions: The phenyl group can engage in coupling reactions, forming more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-5-phenylpyrazin-2-amine.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Iodo-5-phenylpyrazin-2-amine is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and dyes. Its ability to undergo various chemical modifications makes it a versatile intermediate in material science .
Mecanismo De Acción
The mechanism of action of 3-Iodo-5-phenylpyrazin-2-amine depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors. The iodine atom and phenyl group can influence the compound’s binding affinity and selectivity towards these targets, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
- 5-Iodo-3-phenylpyrazin-2-amine
- 3-Bromo-5-phenylpyrazin-2-amine
- 3-Chloro-5-phenylpyrazin-2-amine
Comparison: Compared to its analogs, 3-Iodo-5-phenylpyrazin-2-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to bromine or chlorine can affect the compound’s chemical behavior and interactions with biological targets .
Propiedades
Fórmula molecular |
C10H8IN3 |
|---|---|
Peso molecular |
297.09 g/mol |
Nombre IUPAC |
3-iodo-5-phenylpyrazin-2-amine |
InChI |
InChI=1S/C10H8IN3/c11-9-10(12)13-6-8(14-9)7-4-2-1-3-5-7/h1-6H,(H2,12,13) |
Clave InChI |
NYZYTHCDISXPSK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN=C(C(=N2)I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


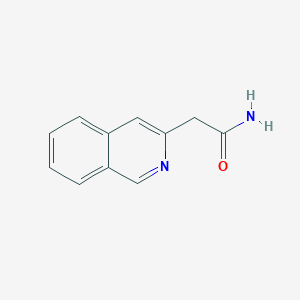



![2-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B13658335.png)
![3-Chlorofuro[3,2-c]pyridin-4-amine](/img/structure/B13658337.png)

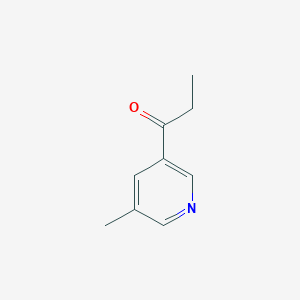


![N2,N2',N7,N7'-Tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetraamine](/img/structure/B13658356.png)
![2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one](/img/structure/B13658367.png)
